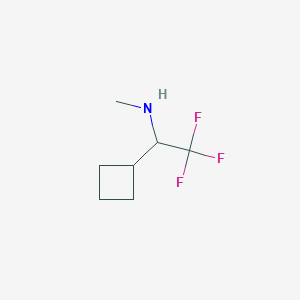

(1-Cyclobutyl-2,2,2-trifluoroethyl)(methyl)amine

Description

(1-Cyclobutyl-2,2,2-trifluoroethyl)(methyl)amine is a fluorinated amine derivative with the molecular formula C₇H₁₁F₃N. Its hydrochloride salt, 1-cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride (CAS: 2055390-11-7), is commercially available as a building block for pharmaceutical and chemical research, with a purity of 97% . The compound features a cyclobutyl ring attached to a trifluoroethylamine backbone, with a methyl group substituting the amine nitrogen. This structure combines the steric effects of the cyclobutyl group with the electron-withdrawing properties of the trifluoromethyl moiety, which may enhance metabolic stability and lipophilicity—key traits in drug design .

Properties

IUPAC Name |

1-cyclobutyl-2,2,2-trifluoro-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N/c1-11-6(7(8,9)10)5-3-2-4-5/h5-6,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWYTKDIOFWAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1CCC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclobutyl-2,2,2-trifluoroethyl)(methyl)amine typically involves the reaction of cyclobutylamine with 2,2,2-trifluoroethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclobutyl-2,2,2-trifluoroethyl)(methyl)amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amine oxides, secondary or tertiary amines, and substituted derivatives of this compound .

Scientific Research Applications

Chemical Synthesis and Research

Building Block in Organic Synthesis

(1-Cyclobutyl-2,2,2-trifluoroethyl)(methyl)amine serves as a versatile building block for synthesizing complex organic molecules. Its unique trifluoroethyl group enhances lipophilicity, which is crucial for the development of compounds with improved biological activity. The synthesis typically involves the reaction of cyclobutylamine with 2,2,2-trifluoroethyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.

Isosteric Replacement in Drug Discovery

Recent studies have highlighted the compound's role in drug discovery through isosteric replacement strategies. For instance, replacing the tert-butyl group with the trifluoromethyl-cyclobutane moiety has been shown to enhance the physicochemical properties of bioactive compounds. This modification can lead to increased metabolic stability and improved binding affinities to biological targets .

Biological Applications

Potential Biological Activity

Research indicates that this compound may interact with various biomolecules, making it a candidate for further biological studies. Its structural features allow it to penetrate cell membranes effectively, potentially influencing intracellular pathways and receptor interactions.

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical intermediate. Studies have demonstrated that derivatives of this compound exhibit binding affinities to histamine-3 receptors, which are implicated in several neurological disorders. Compounds derived from this compound have shown promising results in modulating these receptors .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical behaviors or interactions.

Table 1: Summary of Research Findings on this compound

Case Study: Isosteric Replacement Impact on Drug Efficacy

In a recent study examining the effects of substituting tert-butyl with trifluoromethyl-cyclobutane in various drugs:

- Buclizine , an antihistamine agent, showed improved log D values indicating enhanced lipophilicity.

- Butenafine , an antifungal agent, exhibited increased metabolic stability after substitution.

- Compounds were evaluated for their pharmacokinetic properties demonstrating that the trifluoromethyl-cyclobutane group could effectively mimic the tert-butyl group while offering enhanced biological performance .

Mechanism of Action

The mechanism of action of (1-Cyclobutyl-2,2,2-trifluoroethyl)(methyl)amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclobutyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for certain receptors or enzymes .

Comparison with Similar Compounds

Structural Analogues with Trifluoroethylamine Backbones

Several compounds share the 2,2,2-trifluoroethylamine core but differ in substituents:

Key Observations :

- Cyclobutyl vs. Aromatic Substituents : Cyclobutyl provides a balance between steric bulk and conformational flexibility compared to rigid aromatic groups (e.g., phenyl in 2q or 2u). This may influence binding affinity in receptor-ligand interactions .

- Trifluoromethyl Impact : The CF₃ group in all compounds reduces basicity of the amine (pKa ~6–8) and increases resistance to oxidative metabolism, a common strategy in medicinal chemistry .

Cycloalkane-Substituted Amines

Compounds with cycloalkane rings (e.g., cyclopropyl, cyclopentyl) highlight the role of ring size:

| Compound Name | Ring Size | Substituents | Key Features |

|---|---|---|---|

| (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine | Cyclopropane (3-membered) | 2,4-Dimethoxyphenyl, methyl | Smaller ring increases ring strain but enhances reactivity; methoxy groups improve solubility . |

| (1-Fluorocyclopentyl)methylamine | Cyclopentane (5-membered) | Fluorine, methoxyethyl | Fluorine increases electronegativity; larger ring reduces strain . |

Comparison with Target Compound :

- Ring Strain : Cyclobutyl (4-membered) has lower strain than cyclopropane (3-membered) but higher than cyclopentane (5-membered). This affects thermal stability and synthetic accessibility .

- Functional Groups : The target compound lacks electron-donating groups (e.g., methoxy in ), which may reduce solubility but improve membrane permeability .

Biological Activity

Overview

(1-Cyclobutyl-2,2,2-trifluoroethyl)(methyl)amine, with the molecular formula CHFN and a molecular weight of 167.17 g/mol, is a compound that has garnered interest for its potential biological activities. Its structure features a cyclobutyl group and a trifluoroethyl moiety, which contribute to its unique properties and interactions with biological systems.

The biological activity of this compound is largely attributed to its lipophilicity, enhanced by the trifluoroethyl group. This characteristic allows the compound to penetrate cell membranes effectively, facilitating interactions with various intracellular targets. The cyclobutyl group introduces steric hindrance that may influence binding affinity and selectivity towards specific receptors or enzymes.

Biological Activity Studies

Recent studies have explored the compound's interactions with biomolecules and its potential therapeutic applications. Below are key findings from various research efforts:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways. For instance, its structural analogs have been evaluated for their ability to inhibit kinases critical for cellular signaling .

- Cellular Effects : In vitro studies indicate that this compound may exhibit cytostatic effects on cancer cell lines. It has been suggested that compounds with similar structures can induce cell differentiation and apoptosis in malignant cells .

Study 1: Anticancer Activity

A study investigated the effects of this compound on MCF-7 human breast cancer cells. The compound demonstrated significant growth inhibition at micromolar concentrations. Mechanistic studies suggested that it may interfere with mitochondrial respiration and induce oxidative stress within the cells .

Study 2: Neuropharmacological Effects

Another research effort focused on the neuropharmacological properties of related trifluoroethyl compounds. These studies revealed that while some analogs activated adenylate cyclase in rat striatum, this compound showed weaker activity compared to dopamine and other stimulants. This suggests a nuanced interaction with neurotransmitter systems .

Comparative Biological Activity Table

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | CHFN | Cytostatic effects on cancer cells | Inhibition of mitochondrial function |

| N-trifluoroethyldopamine | CHFN | Weak adenylate cyclase activity | Interaction with dopamine receptors |

| 2-Chloro-N-(1-cyclobutyl-2,2,2-trifluoroethyl)acetamide | CHClFN | Antimicrobial properties | Enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (1-Cyclobutyl-2,2,2-trifluoroethyl)(methyl)amine, and how do alkylation strategies influence yield and purity?

- Methodological Answer : The compound can be synthesized via alkylation of primary amines or reduction of imines. For secondary amines like this, alkylation of a sulfonamide-protected primary amine (e.g., cyclobutylamine) with a trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl iodide) is a viable route. Subsequent deprotection and methylation (using methyl iodide or reductive amination) yield the final product. Key considerations include steric hindrance from the cyclobutyl group and the electron-withdrawing effect of the trifluoromethyl group, which may necessitate elevated temperatures or catalysts like palladium .

Q. How is the IUPAC name "this compound" derived, and how are substituent priorities determined?

- Methodological Answer : The parent chain is selected to include the amine group. The cyclobutyl and trifluoroethyl groups are substituents on the nitrogen. Priority follows the Cahn-Ingold-Prelog rules: the cyclobutyl group (higher atomic number of "C" vs. "F") takes precedence over the trifluoroethyl group. The name reflects the branching order: cyclobutyl at position 1, trifluoroethyl at position 2, and methyl as the N-bound substituent .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR : NMR identifies the methyl group (~2.2 ppm) and cyclobutyl protons (complex splitting due to ring strain). NMR confirms the trifluoromethyl group (~-60 ppm).

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly the cyclobutyl ring’s puckering and amine geometry .

- Mass Spectrometry : High-resolution MS validates the molecular formula (CHFN) and detects fragmentation patterns (e.g., loss of cyclobutane or CF groups) .

Advanced Research Questions

Q. How does the cyclobutyl ring affect the compound’s reactivity in coordination chemistry or catalytic applications?

- Methodological Answer : The cyclobutyl group introduces steric constraints and ring strain, which can modulate ligand-metal interactions. For example, in Co(II) complexes (similar to ), the distorted trigonal bipyramidal geometry may arise from the cyclobutyl group’s rigidity. Computational studies (DFT) can model steric effects on metal-ligand bond lengths and catalytic activity, such as in hydrogenation or C–C coupling reactions .

Q. What computational strategies are used to predict this amine’s binding affinity in enzyme inhibition studies?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with target enzymes. The trifluoromethyl group’s electronegativity and hydrophobicity are modeled using force fields like AMBER. Free-energy perturbation (FEP) calculations quantify binding energy changes when modifying substituents (e.g., replacing cyclobutyl with cyclohexyl) .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar amines?

- Methodological Answer : Discrepancies (e.g., variable IC values in enzyme assays) may arise from differences in assay conditions (pH, temperature) or impurities. Strategies include:

- Reproducibility Checks : Validate results across multiple labs using standardized protocols.

- Derivatization : Modify the compound (e.g., via reductive amination or fluorophore conjugation) to enhance detection sensitivity in biological matrices .

- Metabolic Stability Studies : Use LC-MS/MS to track degradation products in vitro (e.g., liver microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.